4-Oxo-4-(2,4,5-trimethoxyphenyl)butanoic acid

Descripción general

Descripción

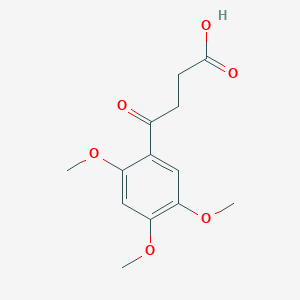

4-Oxo-4-(2,4,5-trimethoxyphenyl)butanoic acid is an organic compound with the molecular formula C13H16O6 It is characterized by the presence of a 4-oxo group and a 2,4,5-trimethoxyphenyl group attached to a butanoic acid backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-4-(2,4,5-trimethoxyphenyl)butanoic acid typically involves the reaction of 2,4,5-trimethoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and oxidation steps. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like piperidine or pyridine .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Análisis De Reacciones Químicas

Types of Reactions: 4-Oxo-4-(2,4,5-trimethoxyphenyl)butanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.

Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Amino or thio derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound possesses the molecular formula and features a butanoic acid backbone with a keto group and a 2,4,5-trimethoxyphenyl substituent. The presence of the trimethoxyphenyl group enhances its reactivity and interaction with biological targets.

Chemistry

- Building Block in Organic Synthesis : 4-Oxo-4-(2,4,5-trimethoxyphenyl)butanoic acid serves as a precursor for more complex molecules in synthetic organic chemistry. It is utilized for producing various derivatives through oxidation, reduction, and substitution reactions.

Biology

- Biological Activity Studies : The compound has been investigated for its enzyme inhibition properties and interactions with biomolecules. Research indicates that it can inhibit key enzymes involved in inflammatory processes and cancer cell proliferation.

Medicine

- Therapeutic Potential : It is being studied for anti-inflammatory and anticancer activities. Specific mechanisms include:

Industry

- Material Development : Used in the synthesis of new materials and as an intermediate in pharmaceutical production.

Biological Activities

Research highlights several notable biological activities associated with this compound:

- Anticancer Properties : Studies have demonstrated significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells). The compound induces apoptosis and exhibits dose-dependent effects on cell viability .

- Antioxidant Activity : Its ability to scavenge free radicals suggests potential applications in protecting cells from oxidative damage associated with diseases such as cancer and neurodegenerative disorders.

Cell Viability Studies

In vitro assays have shown that the compound significantly reduces cell viability in cancer cell lines. The IC50 values indicate effective concentrations for inducing cell death through apoptosis mechanisms.

Kinetic Studies

Kinetic analyses reveal that the compound's interaction with target enzymes follows first-order kinetics concerning both substrate and enzyme concentrations, indicating a strong affinity between the compound and its target sites.

Molecular Docking Studies

Computational studies have provided insights into the binding interactions between this compound and various protein targets, showing favorable docking scores that correlate with observed biological activities .

Case Study 1: Anticancer Activity

A study focused on the effects of this compound on MCF-7 cells showed a dose-dependent reduction in cell viability linked to increased apoptosis markers such as caspase activation.

| Study | Cell Line | IC50 Value | Mechanism |

|---|---|---|---|

| Anticancer Activity | MCF-7 | X µM | Apoptosis induction |

Mecanismo De Acción

The mechanism of action of 4-Oxo-4-(2,4,5-trimethoxyphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s trimethoxyphenyl group is known to interact with various proteins and enzymes, affecting their function and leading to downstream biological effects .

Comparación Con Compuestos Similares

- 4-Oxo-4-(2,3,4-trimethoxyphenyl)butanoic acid

- 4-Oxo-4-(2-propynyloxy)butanoic acid

- 4-(tert-Butoxy)-4-oxo-2-(pyridin-3-ylmethyl)butanoic acid

Comparison: 4-Oxo-4-(2,4,5-trimethoxyphenyl)butanoic acid is unique due to its specific substitution pattern on the phenyl ring (2,4,5-trimethoxy). This substitution pattern can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds with different substitution patterns .

Actividad Biológica

4-Oxo-4-(2,4,5-trimethoxyphenyl)butanoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a butanoic acid backbone with a keto group at the fourth position and a 2,4,5-trimethoxyphenyl substituent. Its molecular formula is CHO, and it has a molar mass of approximately 270.29 g/mol. The presence of the trimethoxyphenyl group enhances its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and proteins:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in inflammatory processes and cancer cell proliferation. It may bind to the active sites of these enzymes, blocking their activity and leading to downstream effects that promote apoptosis in cancer cells.

- Oxidative Stress Modulation : Similar compounds have demonstrated the ability to induce oxidative stress in target cells, activating caspases that lead to programmed cell death.

Biological Activities

Research indicates several notable biological activities associated with this compound:

- Anticancer Properties : Studies have highlighted its potential as an anticancer agent through mechanisms involving apoptosis induction and cell cycle arrest. For instance, it has been evaluated for its cytotoxic effects against various cancer cell lines .

- Anti-inflammatory Effects : The compound has been investigated for its ability to reduce inflammation by inhibiting cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are critical mediators in inflammatory pathways .

- Antioxidant Activity : Its ability to scavenge free radicals suggests potential applications in protecting cells from oxidative damage, which is implicated in various diseases including cancer and neurodegenerative disorders .

Research Findings

Several studies have contributed to our understanding of the biological activity of this compound:

- Cell Viability Studies : In vitro assays have demonstrated that this compound exhibits significant cytotoxicity towards cancer cell lines such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells). The IC values indicate effective concentrations for inducing cell death .

- Kinetic Studies : Kinetic analyses reveal that the compound's interaction with target enzymes follows first-order kinetics with respect to both the substrate and enzyme concentrations. This suggests a strong affinity between the compound and its target sites .

- Molecular Docking Studies : Computational studies have provided insights into the binding interactions between this compound and various protein targets. These studies indicate favorable docking scores that correlate with observed biological activities .

Case Study 1: Anticancer Activity

A study focused on the effects of this compound on MCF-7 cells showed a dose-dependent reduction in cell viability. The mechanism was linked to increased apoptosis markers such as caspase activation.

Case Study 2: Anti-inflammatory Effects

In a model of acute inflammation, administration of the compound resulted in a significant decrease in edema formation compared to control groups. This effect was attributed to the inhibition of COX-2 activity.

Q & A

Q. What are the standard synthetic routes for 4-Oxo-4-(2,4,5-trimethoxyphenyl)butanoic acid, and how do reaction conditions influence product purity?

Basic Research Question

The compound can be synthesized via Friedel-Crafts acylation or nucleophilic substitution of pre-functionalized aromatic rings. For example, a ketone group can be introduced to the butanoic acid backbone through acylation of 2,4,5-trimethoxybenzene derivatives under acidic conditions. Reaction optimization (e.g., temperature, solvent polarity, and catalyst selection) is critical to minimize side reactions like demethylation of methoxy groups . Post-synthesis, purification via recrystallization or column chromatography is recommended to isolate the product from unreacted starting materials or byproducts.

Q. How can researchers optimize reaction yields when synthesizing derivatives with sensitive functional groups (e.g., methoxy or ketone moieties)?

Advanced Research Question

Sensitive functional groups require protective strategies and controlled reaction environments . For methoxy groups, avoid strong acids or bases that may hydrolyze the ether bonds. Catalytic methods, such as using organotin reagents (e.g., diorganotin carboxylates), can improve regioselectivity in substitution reactions while preserving functional groups . Kinetic monitoring via TLC or HPLC helps identify optimal reaction termination points. For ketone stability, inert atmospheres (N₂/Ar) reduce oxidation risks. Yield optimization may also involve solvent screening—polar aprotic solvents like DMF enhance reactivity without degrading methoxy groups .

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?

Basic Research Question

- NMR Spectroscopy : H and C NMR confirm the aromatic substitution pattern (e.g., integration ratios for methoxy protons) and ketone/acid proton environments .

- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch for ketone and carboxylic acid) and ~1250 cm⁻¹ (C-O stretch for methoxy groups) validate functional groups.

- HPLC-MS : Ensures molecular weight confirmation and purity assessment (>95% recommended for biological assays) .

Q. How can X-ray crystallography resolve ambiguities in molecular conformation or regiochemistry for this compound?

Advanced Research Question

Single-crystal X-ray diffraction provides definitive structural data , such as bond angles and torsional strain between the trimethoxyphenyl ring and butanoic acid chain. For example, studies on analogous fluorophenyl derivatives revealed steric effects influencing the spatial arrangement of substituents . Crystallization conditions (e.g., solvent polarity, slow evaporation) must be tailored to overcome challenges like poor crystal formation due to the compound’s hydrophilicity.

Q. What in vitro models are suitable for preliminary biological activity screening of this compound?

Basic Research Question

- Antimicrobial Assays : Disk diffusion or microdilution tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to assess growth inhibition .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .

- Enzyme Inhibition : Fluorometric assays targeting kinases or hydrolases linked to disease pathways.

Q. How should researchers mitigate hazards associated with handling this compound in large-scale reactions?

Basic Safety Protocol

- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of aerosols or vapors.

- Waste Disposal : Segregate acidic waste and neutralize before disposal .

Advanced Hazard Management

- Thermal Stability Testing : DSC/TGA analysis to identify decomposition risks during exothermic reactions .

- Spill Control : Absorbent materials (e.g., vermiculite) for acid spills; avoid water to prevent splashing .

Q. How can contradictory data in biological activity studies (e.g., varying IC₅₀ values) be systematically addressed?

Advanced Research Question

Contradictions often arise from assay variability or impurity-driven artifacts . Strategies include:

- Reproducibility Checks : Repeating assays with independent synthetic batches.

- Metabolite Profiling : HPLC or LC-MS to rule out degradation products interfering with activity .

- Dose-Response Curves : Use normalized cell viability data across multiple cell lines to validate dose-dependent effects .

Q. What role does this compound serve as a precursor in targeted drug delivery systems?

Advanced Application

The carboxylic acid moiety enables conjugation with biomolecules (e.g., peptides, antibodies) via EDC/NHS coupling. Its aromatic core can enhance lipophilicity, improving blood-brain barrier penetration in CNS drug candidates. For example, structurally similar compounds have been used to synthesize prodrugs with pH-sensitive release profiles .

Propiedades

IUPAC Name |

4-oxo-4-(2,4,5-trimethoxyphenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O6/c1-17-10-7-12(19-3)11(18-2)6-8(10)9(14)4-5-13(15)16/h6-7H,4-5H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCVJECHMYXGLIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)CCC(=O)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90356902 | |

| Record name | 4-oxo-4-(2,4,5-trimethoxyphenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31914-19-9 | |

| Record name | 4-oxo-4-(2,4,5-trimethoxyphenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.